Ethyl 1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate
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Overview
Description
Starting Materials: Thienopyrimidine intermediate.
Reagents: 4-chlorobenzoyl chloride.
Conditions: Friedel-Crafts acylation.
Formation of Piperidine Ring
Starting Materials: Intermediate with chlorophenyl group.
Reagents: Piperidine.
Conditions: Nucleophilic substitution.
Esterification
Starting Materials: Intermediate with piperidine ring.
Reagents: Ethyl chloroformate.
Conditions: Basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrimidine core. This can be achieved by cyclization reactions involving thiophene derivatives and appropriate reagents such as formic acid or triethyl orthoformate .
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Formation of Thienopyrimidine Core
Starting Materials: 3-amino-thiophene-2-carboxylate derivatives.
Reagents: Formic acid or triethyl orthoformate.
Conditions: Heating under reflux.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Mild to moderate temperatures.
Products: Oxidized derivatives of the thienopyrimidine core.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Room temperature to reflux.
Products: Reduced forms of the compound, potentially altering the piperidine ring or the chlorophenyl group.
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Substitution
Reagents: Various nucleophiles or electrophiles.
Conditions: Depends on the nature of the substituent.
Products: Substituted derivatives, which can modify the biological activity of the compound.
Scientific Research Applications
Ethyl 1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate has several applications in scientific research:
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Chemistry
- Used as a building block for synthesizing more complex molecules.
- Studied for its unique reactivity and stability.
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Biology
- Investigated for its potential as a biochemical probe.
- Used in studies involving enzyme inhibition and receptor binding.
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Medicine
- Explored for its potential therapeutic effects, particularly in oncology and neurology.
- Studied for its anti-inflammatory and analgesic properties.
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Industry
- Potential applications in the development of new materials.
- Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, ion channels, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
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Thieno[2,3-d]pyrimidine Derivatives
- Compounds with similar core structures but different substituents.
- Examples: Thieno[2,3-d]pyrimidin-4-ones, Thieno[2,3-d]pyrimidin-2,4-diones.
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Piperidine Derivatives
- Compounds featuring the piperidine ring with various functional groups.
- Examples: Piperidine-4-carboxylates, Piperidine-4-amides.
Uniqueness
Ethyl 1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate is unique due to the combination of its thienopyrimidine core, chlorophenyl group, and piperidine ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H20ClN3O2S |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
ethyl 1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C20H20ClN3O2S/c1-2-26-20(25)14-7-9-24(10-8-14)18-17-16(11-27-19(17)23-12-22-18)13-3-5-15(21)6-4-13/h3-6,11-12,14H,2,7-10H2,1H3 |
InChI Key |
FJONRAKITIJVIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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